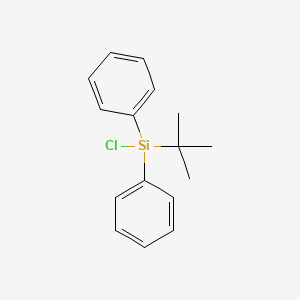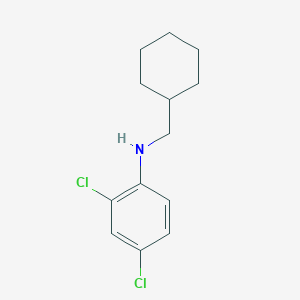![molecular formula C21H15ClN2O5 B1147765 5(6)-CR 110 [5(6)-Carboxyrhodamine 110, hydrochloride] CAS No. 116763-35-0](/img/no-structure.png)
5(6)-CR 110 [5(6)-Carboxyrhodamine 110, hydrochloride]
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5(6)-CR 110, also known as 5(6)-Carboxyrhodamine 110, is a green fluorescent cationic dye . It has excitation and emission maxima of 496 and 520 nm, respectively . When incorporated with a hydrolytic substrate (e.g., proteinase or peptidase substrates), it can be used as a highly sensitive detection reagent in fluorescence-based enzyme assays .
Synthesis Analysis
5(6)-Carboxyrhodamine 110 isomers were rapidly synthesized by condensation of 3-aminophenol and trimellitic anhydride using microwave irradiation as a heating method . After esterification of the two isomers, separation and hydrolyzation provided target products, 5-carboxyrhodamine 110 and 6-carboxyrhodamine 110, in high yields .Molecular Structure Analysis
The molecular formula of 5(6)-CR 110 is C20H15ClN2O3 . Its molecular weight is 366.8 .Physical And Chemical Properties Analysis
5(6)-CR 110 has a melting point of >300 °C (lit.) . Its density is roughly estimated to be 1.2504 . The refractive index is estimated to be 1.6470 . It is soluble in ethanol and is usually found in the form of a crystalline powder . It is white to light yellow in color . It has a maximum wavelength (λmax) of 499nm in methanol and 496nm in water .Wissenschaftliche Forschungsanwendungen
Fluorescent Labeling
5(6)-Carboxyrhodamine 110 is commonly used as a fluorescent label in scientific research . It is particularly useful for preparing fluorescently-labeled peptides . The compound emits fluorescence when excited, making it a valuable tool for tracking and visualizing peptides in various biological systems .
Biochemical Assays
The compound’s fluorescent properties make it suitable for use in biochemical assays . These assays often rely on fluorescence to quantify certain biological or chemical reactions. For example, it can be used to measure enzyme activity, protein interactions, or cellular processes .
Molecular Probes
5(6)-Carboxyrhodamine 110 can be used to create molecular probes . These probes can be designed to bind to specific molecules or structures within a cell, allowing researchers to study cellular processes at a molecular level .
Flow Cytometry
In flow cytometry, 5(6)-Carboxyrhodamine 110 can be used as a fluorescent marker to identify and sort different types of cells . The fluorescence emitted by the compound can be detected by the flow cytometer, allowing for the identification of cells that have been tagged with the compound .
Microscopy Imaging
The compound is also used in microscopy imaging . Its fluorescent properties make it an excellent stain for visualizing cellular structures under a microscope . This can be particularly useful in fields like histology and pathology .
Synthesis of Isomers
5(6)-Carboxyrhodamine 110 isomers can be synthesized via condensation of 3-aminophenol and trimellitic anhydride . The isomers can be separated and characterized, and the combined yield of 5-carboxy-rhodamine110 and 6-carboxy-rhodamine110 is high . This synthesis and separation process is a key application in chemical research .
Eigenschaften
CAS-Nummer |
116763-35-0 |
|---|---|
Produktname |
5(6)-CR 110 [5(6)-Carboxyrhodamine 110, hydrochloride] |
Molekularformel |
C21H15ClN2O5 |
Molekulargewicht |
410.81 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![(5S,10S,13S,16R)-10,13-dimethyl-17-oxohexadecahydrospiro[cyclopenta[a]phenanthrene-3,2'-[1,3]dioxolan]-16-yl trifluoromethanesulfonate](/img/structure/B1147682.png)
![2,7-Dimethyldecahydropyrazino[2,3-B]pyrazine](/img/structure/B1147696.png)

